
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a boric acid derivative . It is often used in the organic synthesis of drugs and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用
Boron Neutron Capture Therapy (BNCT) and Drug Transport Polymers
Boronic acid pinacol ester compounds, including our title compound, play a crucial role as reaction intermediates in organic synthesis. Specifically, they find applications in carbon-carbon coupling and carbon heterocoupling reactions . In the context of cancer treatment, these compounds are used in BNCT, a technique that selectively destroys tumor cells by irradiating them with low-energy neutrons after they’ve absorbed a boron-containing compound. Additionally, they contribute to feedback-controlled drug transport polymers, enhancing drug delivery efficiency.
Arylboronic Acid in Suzuki Reactions
Arylboronic acids, such as our title compound, are readily accessible and stable to water and air. They serve as important nucleophiles in Suzuki coupling reactions, which are widely employed for synthesizing complex organic molecules. These reactions allow for the construction of carbon-carbon bonds, making arylboronic acids indispensable in medicinal chemistry, materials science, and drug discovery .
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds have gained prominence in drug development due to their unique properties. Among the top 200 globally sold medicines, 29 contain fluorine . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our title compound, with its fluorine substitution, aligns with this trend and may find applications in drug design and optimization.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics are commonly used in clinical cancer surgery. Research suggests that their use may benefit cancer treatment, making them a promising avenue for further investigation . Our compound’s amide functional group could potentially contribute to novel anesthetic formulations or targeted therapies.
Enzyme Inhibition and Ligand-Based Therapies
Boric acid compounds, including our title compound, are often employed as enzyme inhibitors or specific ligands in drug development. Their unique chemical properties make them valuable tools for designing targeted therapies. Investigating the interaction of our compound with specific enzymes or receptors could yield insights for therapeutic interventions .
Materials Science and Catalysis
Given its boronic acid moiety, our compound may participate in catalytic reactions. Boronic acids are versatile catalysts in organic synthesis, promoting various transformations. Researchers could explore its potential in designing new catalysts or optimizing existing ones .
作用機序
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as transmetalation, which occurs with formally nucleophilic organic groups. These groups are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis at physiological ph should be considered when these compounds are used for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
将来の方向性
特性
IUPAC Name |
1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-14(19)8-7-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLOZMLPLXSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681945 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine | |
CAS RN |
1256359-05-3 |
Source


|
| Record name | 1-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


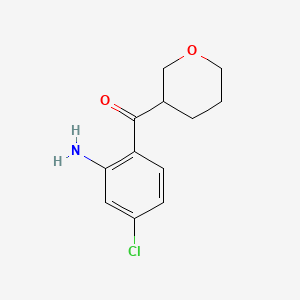
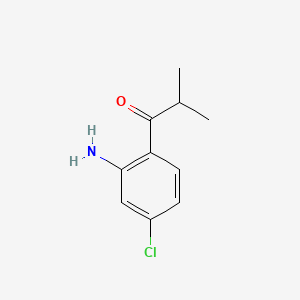
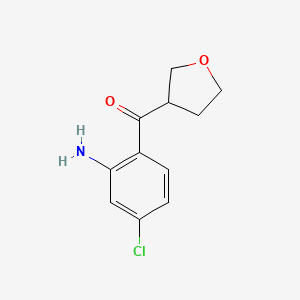
![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

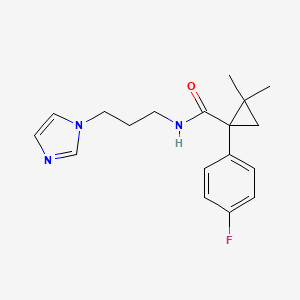
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)

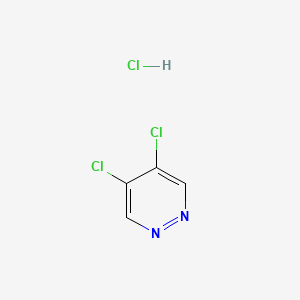
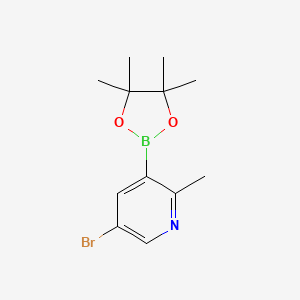

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)